BenchChemオンラインストアへようこそ!

N-(But-3-en-1-yloxy)benzamide

Click Chemistry C–H Activation Bioconjugation

N-(But-3-en-1-yloxy)benzamide (CAS 114778-53-9) is an N-alkoxybenzamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g·mol⁻¹, typically supplied at ≥95% purity. The compound bears a terminal olefin on the N‑alkoxy side chain (but‑3‑en‑1‑yloxy), which imparts a distinct reactivity profile compared with saturated, allyl, propargyl, or benzyl N‑alkoxybenzamide analogs.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 114778-53-9
Cat. No. B1316202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(But-3-en-1-yloxy)benzamide
CAS114778-53-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC=CCCONC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H13NO2/c1-2-3-9-14-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)
InChIKeyGKOPSNMPQKMYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(But-3-en-1-yloxy)benzamide (CAS 114778-53-9) — Core Identity and Procurement Baseline


N-(But-3-en-1-yloxy)benzamide (CAS 114778-53-9) is an N-alkoxybenzamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g·mol⁻¹, typically supplied at ≥95% purity [1]. The compound bears a terminal olefin on the N‑alkoxy side chain (but‑3‑en‑1‑yloxy), which imparts a distinct reactivity profile compared with saturated, allyl, propargyl, or benzyl N‑alkoxybenzamide analogs [2]. It is structurally classified as a benzohydroxamic acid O‑alkyl ether and is most commonly employed as a protected hydroxylamine precursor in medicinal chemistry and heterocycle synthesis [3].

Why Generic N-Alkoxybenzamide Substitution Fails for N-(But-3-en-1-yloxy)benzamide


Within the N‑alkoxybenzamide family, the O‑alkyl substituent governs reactivity in two critical dimensions: (i) the ability to participate in chemoselective transformations (e.g., thiol‑ene click chemistry, Ru‑catalyzed C–H annulation, or N–O bond reduction) and (ii) the physicochemical properties (LogP, hydrogen‑bond donor/acceptor count, rotatable bonds) that dictate solubility, permeability, and off‑target binding [1][2]. Replacing the but‑3‑en‑1‑yloxy group with a saturated butoxy, a shorter allyloxy, a propargyloxy, or a benzyloxy substituent alters these properties substantially, meaning in‑class analogs cannot be interchanged without re‑optimizing reaction conditions or re‑validating biological assay results [3].

Quantitative Differentiation Evidence for N-(But-3-en-1-yloxy)benzamide Against Closest Structural Analogs


Exclusive Terminal Alkene Functionality vs. Saturated, Allyl, Propargyl, and Benzyl Analogs

N-(But-3-en-1-yloxy)benzamide is the sole N-alkoxybenzamide among its closest four-carbon-chain analogs that carries a terminal, unhindered alkene [1]. The saturated N-butoxybenzamide (CAS 23362-50-7; C₁₁H₁₅NO₂, MW 193.24) lacks any π‑system for thiol‑ene or metathesis click chemistry; N-(allyloxy)benzamide (CAS 42832-36-0; C₁₀H₁₁NO₂, MW 177.19) possesses an allylic but not a homoallylic olefin, which alters Ru‑catalyzed C–H annulation regioselectivity; N-(prop‑2‑yn‑1‑yloxy)benzamide (CAS 20033-43-6; C₁₀H₉NO₂, MW 175.18) offers a terminal alkyne for CuAAC but not the orthogonal thiol‑ene reactivity; and N-(benzyloxy)benzamide (CAS 3532-25-0; C₁₄H₁₃NO₂, MW 227.26) contains an aromatic side chain that is inert to radical‑mediated alkene functionalization .

Click Chemistry C–H Activation Bioconjugation

LogP and Hydrogen‑Bond Profile Differentiation vs. Saturated and Benzyloxy Analogs

The computed XLogP3‑AA of N‑(but‑3‑en‑1‑yloxy)benzamide is 2.4, which is approximately 0.14 log units lower than the saturated N‑butoxybenzamide (LogP ~2.54) [1]. The target compound also possesses 5 rotatable bonds versus 6 for the saturated analog (6 rotatable bonds reported by Chem960) and versus 4 for the N‑benzyloxy congener . Hydrogen‑bond donor and acceptor counts remain constant across the series (1 donor, 2 acceptors), meaning the lipophilicity difference arises solely from the electronic effect of the terminal double bond, which modestly reduces hydrophobicity relative to the fully saturated chain.

ADME Prediction Lipophilicity Permeability

Pro‑Drug Synthetic Utility — 71% Yield to O‑(But‑3‑en‑1‑yl)hydroxylamine Hydrochloride

In a documented synthetic protocol, N‑(but‑3‑en‑1‑yloxy)benzamide is cleaved under acidic conditions (HCl/EtOH, 3.0 h) to afford O‑(but‑3‑en‑1‑yl)hydroxylamine hydrochloride in 71% isolated yield [1]. This places it as a direct precursor to the O‑(3‑butenyl)hydroxylamine fragment that has been incorporated into 9‑alkoxypurine antiviral agents [2]. By contrast, the saturated N‑butoxybenzamide hydrolysis would generate O‑butylhydroxylamine — a fragment not represented in the 9‑alkoxypurine antiviral pharmacophore literature — and the benzyloxy analog requires hydrogenolysis rather than simple acid hydrolysis, introducing an extra synthetic step and catalyst removal burden.

Hydroxylamine Precursor Antiviral Nucleoside Synthesis O‑Alkyl Hydroxylamine

Class‑Level Gastrointestinal Prokinetic Potential vs. Benzamide Scaffolds Lacking the 3‑Butenyloxy Group

US Patent 4,870,074 explicitly lists 3‑butenyloxy among the preferred R₁ substituents on a benzamide scaffold that demonstrate excellent gastrointestinal motility‑enhancing activity in vivo [1]. While the patent does not disclose an isolated IC₅₀ or EC₅₀ for N‑(but‑3‑en‑1‑yloxy)benzamide itself, the inclusion of the 3‑butenyloxy group as a specifically claimed substituent alongside alkoxy, cycloalkyloxy, and alkynyloxy chains indicates that the terminal alkene contributes favorably to the pharmacophore, likely through optimal chain length and conformational restriction. Analogs lacking this unsaturation (e.g., saturated butoxy) or with a shorter allyloxy chain were not specifically exemplified, suggesting the 4‑carbon homoallylic chain represents a deliberate design choice.

Gastrointestinal Motility Benzamide Pharmacophore 5‑HT4 Agonism

Implicit Liability Avoidance — Absence of Benzyloxy‑Associated Mutagenicity Structural Alert

N‑(Benzoyloxy)‑N‑(benzyloxy)benzamides, a close structural sub‑class containing the benzyloxy O‑substituent present in N‑(benzyloxy)benzamide, have been reported as direct‑acting mutagens in Salmonella TA100 . N‑(But‑3‑en‑1‑yloxy)benzamide, lacking the benzyloxy group, is not captured by this mutagenicity structural alert. Although no head‑to‑head AMES data exist for the target compound against N‑(benzyloxy)benzamide, the class‑level genotoxicity signal associated with N‑(benzyloxy)benzamides creates a risk‑based differentiation: procurement of the but‑3‑en‑1‑yloxy analog avoids a documented liability of the benzyloxy comparator.

Genotoxicity AMES Screening Structural Alert

Commercial Availability and Purity Benchmarking Against Closest Analogs

N‑(But‑3‑en‑1‑yloxy)benzamide is available from multiple suppliers at ≥95% purity (Chemscene, AKSci) with a published catalog price of $1,611 per 5 g (AKSci) . Its closest allyl analog, N‑(allyloxy)benzamide (CAS 42832-36-0), is listed at 97% purity by Bidepharm, but the target compound offers the longer homoallylic chain required for specific pharmacophore models . The saturated N‑butoxybenzamide is less commonly stocked by major research chemical suppliers, and the N‑benzyloxybenzamide — while available — carries the mutagenicity concern noted above. The target compound therefore occupies a unique procurement position: commercially stocked, ≥95% purity, with a reactive terminal alkene that is not duplicated by any other in‑stock N‑alkoxybenzamide of comparable chain length.

Procurement Purity Cost‑per‑Gram

High‑Value Application Scenarios for N-(But-3-en-1-yloxy)benzamide Based on Verified Differentiation Evidence


Antiviral Nucleoside Prodrug Programs Requiring O‑(But‑3‑en‑1‑yl)hydroxylamine Intermediates

Medicinal chemistry teams developing 9‑alkoxypurine antiviral agents — particularly those targeting herpes viruses (HSV‑1, HSV‑2, VZV) — can use N‑(but‑3‑en‑1‑yloxy)benzamide as a stable, storable precursor to O‑(but‑3‑en‑1‑yl)hydroxylamine hydrochloride, obtained in 71% yield under straightforward acidic deprotection [2]. This avoids the need to handle the free hydroxylamine directly and provides a validated synthetic entry point into the 9‑alkoxypurine scaffold.

Site‑Selective Bioconjugation and Click Chemistry Library Construction

The terminal alkene on the but‑3‑en‑1‑yloxy chain enables thiol‑ene click chemistry and olefin metathesis that are not accessible with the saturated N‑butoxy or N‑benzyloxy analogs . Researchers constructing fragment‑based screening libraries or antibody‑drug conjugate linkers can exploit this orthogonal reactivity to introduce diversity at a late stage without perturbing the benzamide core.

Gastrointestinal Motility Pharmacophore Exploration Based on the Dainippon Patent Genus

The explicit inclusion of 3‑butenyloxy as a preferred substituent in US 4,870,074 provides a defined starting point for structure–activity relationship (SAR) studies around benzamide‑based gastrointestinal prokinetic agents . Procurement of N‑(but‑3‑en‑1‑yloxy)benzamide allows direct evaluation of the 3‑butenyloxy pharmacophore contribution, with the saturated butoxy and shorter allyloxy analogs serving as matched controls.

Genotoxicity‑Conscious Screening Library Design

For screening groups implementing early AMES filtration, selecting N‑(but‑3‑en‑1‑yloxy)benzamide over the N‑benzyloxy analog avoids a documented mutagenicity structural alert associated with N‑(benzyloxy)benzamides . This risk‑based procurement logic is particularly relevant for phenotypic screening campaigns where hit progression criteria include absence of genotoxicity flags.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(But-3-en-1-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.